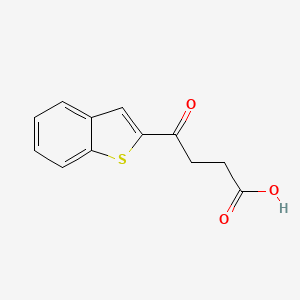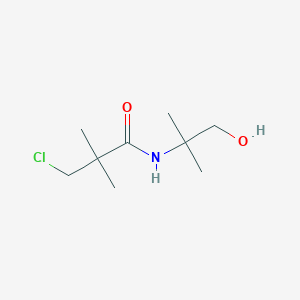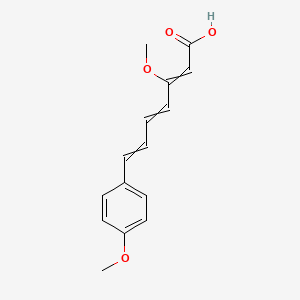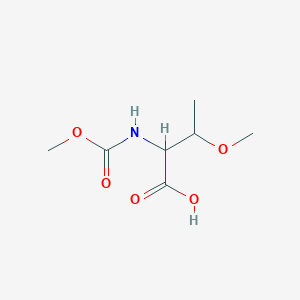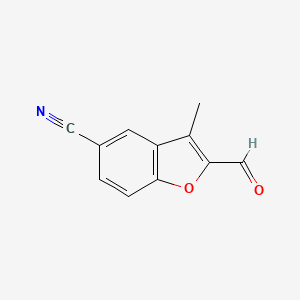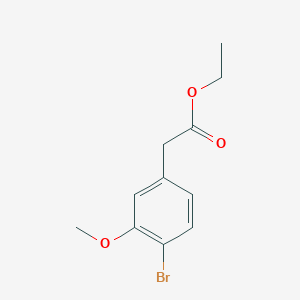
Ethyl 2-(4-bromo-3-methoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-bromo-3-methoxyphenyl)acetate is an organic compound with the molecular formula C11H13BrO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 4-position and a methoxy group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-bromo-3-methoxyphenyl)acetate typically involves the esterification of (3-Methoxy-4-bromophenyl)acetic acid. One common method is the Fischer esterification, where the acid is refluxed with ethanol in the presence of a strong acid catalyst like sulfuric acid . The reaction proceeds as follows:
(3-Methoxy-4-bromophenyl)acetic acid+EthanolH2SO4(3-Methoxy-4-bromophenyl)acetic acid ethyl ester+Water
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. The use of continuous flow reactors and advanced purification techniques can further enhance the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-(4-bromo-3-methoxyphenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of (3-Methoxy-4-substituted phenyl)acetic acid ethyl ester.
Oxidation: Formation of (3-Methoxy-4-bromophenyl)acetic acid or aldehyde derivatives.
Reduction: Formation of (3-Methoxy-4-bromophenyl)ethanol.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-bromo-3-methoxyphenyl)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-bromo-3-methoxyphenyl)acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- (3-Bromo-4-methoxyphenyl)acetic acid
- (3-Bromo-4,5-dimethoxyphenyl)acetic acid
- (3-Bromo-4-methoxyphenyl)propionic acid
Comparison: Ethyl 2-(4-bromo-3-methoxyphenyl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .
Propiedades
Fórmula molecular |
C11H13BrO3 |
|---|---|
Peso molecular |
273.12 g/mol |
Nombre IUPAC |
ethyl 2-(4-bromo-3-methoxyphenyl)acetate |
InChI |
InChI=1S/C11H13BrO3/c1-3-15-11(13)7-8-4-5-9(12)10(6-8)14-2/h4-6H,3,7H2,1-2H3 |
Clave InChI |
WWGLERUBAMYNOJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC(=C(C=C1)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


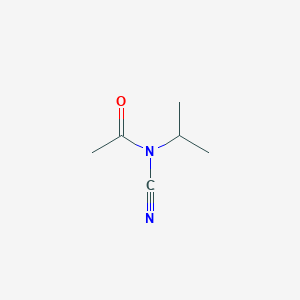

![[3-(4-chloro-1H-benzoimidazol-2-yl)-propyl]methyl-amine](/img/structure/B8545853.png)
![Ethyl 3-[tert-butyl(dimethyl)silyl]oxybutanoate](/img/structure/B8545859.png)
![1,3-Dimethyl-6-[2-(dimethylamino)vinyl]-5-nitrouracil](/img/structure/B8545873.png)
![(2-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methanamine](/img/structure/B8545877.png)
![2-[2-(Acetyloxy)phenyl][1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B8545889.png)
![4-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)-2-nitrophenol](/img/structure/B8545896.png)

